

¹³C NMR chemical shifts of "2-Chloro-4-(methoxycarbonyl)benzoic acid"

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Compound of Interest

Compound Name:	2-Chloro-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B1368300

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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of **2-Chloro-4-(methoxycarbonyl)benzoic acid**

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C NMR spectrum of **2-Chloro-4-(methoxycarbonyl)benzoic acid**. This document moves beyond a simple data report, offering a comparative analysis grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. We will dissect the electronic effects of the substituents on the benzene ring to rationalize the observed chemical shifts, providing researchers with a robust framework for structural elucidation and verification.

The Role of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of that signal—its chemical shift (δ)—provides a wealth of information about the carbon's electronic environment.[2] Factors such as hybridization, shielding from nearby electrons, and the inductive and resonance effects of neighboring functional groups all influence the chemical shift.[3][4][5] For substituted aromatic compounds like **2-Chloro-4-(methoxycarbonyl)benzoic acid**, ¹³C NMR is critical for confirming the substitution pattern and the electronic interplay between the groups on the ring.

Predicted ^{13}C NMR Spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid

While a publicly available, experimentally verified ^{13}C NMR spectrum for **2-Chloro-4-(methoxycarbonyl)benzoic acid** is not readily found in common databases, we can predict its spectrum with high accuracy. This prediction is based on established substituent chemical shift (SCS) effects and by comparing it with structurally analogous compounds.

Below is the structure of **2-Chloro-4-(methoxycarbonyl)benzoic acid** with the conventional numbering for the carbon atoms.

Figure 1: Structure of **2-Chloro-4-(methoxycarbonyl)benzoic acid**.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2-Chloro-4-(methoxycarbonyl)benzoic acid**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Shift
C1	~132	Attached to the electron-withdrawing -COOH group.
C2	~134	Directly bonded to the electronegative Chlorine atom (ipso-carbon).
C3	~131	ortho to Chlorine, meta to -COOH and -COOCH ₃ .
C4	~135	Attached to the electron-withdrawing -COOCH ₃ group.
C5	~130	meta to Chlorine and -COOH, ortho to -COOCH ₃ .
C6	~128	ortho to -COOH, para to -COOCH ₃ .
C7 (-COOH)	~168	Carboxylic acid carbonyl carbon. [6]
C8 (-COOCH ₃)	~165	Ester carbonyl carbon. [6]
C9 (-OCH ₃)	~53	Methoxy carbon.

Comparative Analysis with Structurally Related Compounds

To understand the origin of these chemical shifts, a comparison with simpler, related molecules is invaluable. The electronic effects of each substituent—chloro (-Cl), carboxylic acid (-COOH), and methoxycarbonyl (-COOCH₃)—are not merely additive.[\[7\]](#) Their positions relative to one another lead to a unique electronic environment for each carbon atom.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ , ppm) of Aromatic Carbons

Carbon	Benzoic Acid[8]	2-Chlorobenzoic Acid[9]	Monomethyl terephthalate ¹	2-Chloro-4-(methoxycarbonyl)benzoic acid (Predicted)
C1	~130.2	~128.5	~134.5 (para to -COOCH ₃)	~132
C2	~128.4	~134.8	~129.5	~134
C3	~129.4	~132.5	~129.5	~131
C4	~133.7	~131.6	~130.0 (ipso to -COOCH ₃)	~135
C5	~129.4	~126.8	~129.5	~130
C6	~128.4	~133.7	~129.5	~128
-COOH	~172.4	~171.1	~167.0	~168
-COOCH ₃	-	-	~166.0	~165
-OCH ₃	-	-	~52.5	~53

¹Data for monomethyl terephthalate (4-(methoxycarbonyl)benzoic acid) is sourced from spectral databases.[10][11]

Dissecting the Substituent Effects:

- The Chloro Group (-Cl): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deshields (moves downfield to a higher ppm) the carbon it is directly attached to (C2), as seen in the shift from ~128.4 ppm in benzoic acid to ~134.8 ppm for the C2 in 2-chlorobenzoic acid.[9] Chlorine also has a weak electron-donating resonance effect (+R) due to its lone pairs, which can slightly shield the ortho and para positions. However, for halogens, the inductive effect is generally dominant in influencing carbon chemical shifts.[7]
- The Carboxylic Acid Group (-COOH): This is a meta-directing, electron-withdrawing group due to both induction and resonance (-I, -R). It strongly deshields the ipso-carbon (C1) and

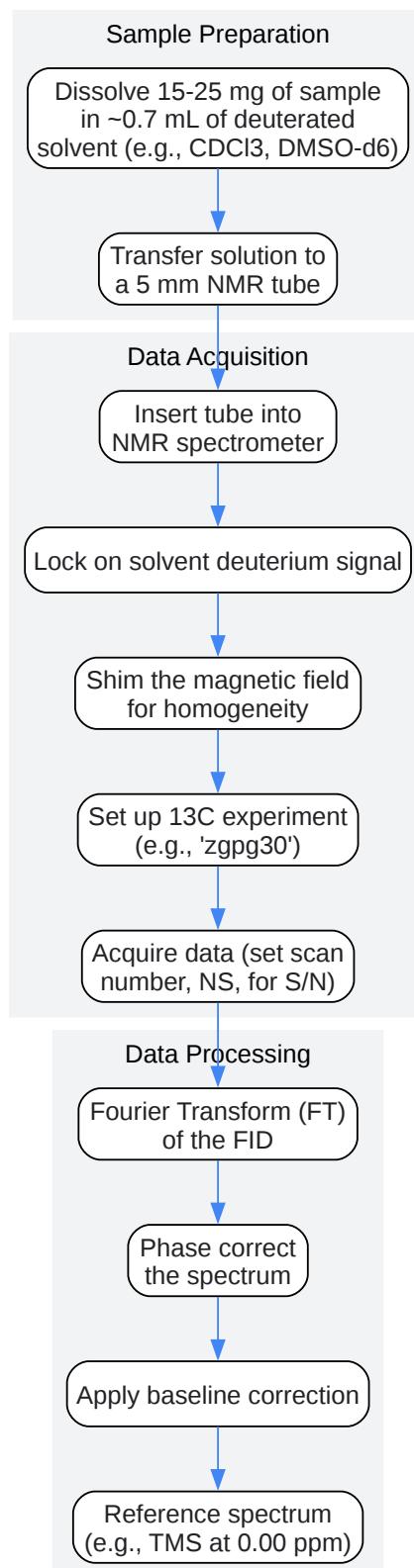
the carbonyl carbon itself (~168-172 ppm).[6][8] The deshielding effect is also observed at the ortho and para positions.

- The Methoxycarbonyl Group (-COOCH₃): Similar to the carboxylic acid, the ester group is also electron-withdrawing (-I, -R). It significantly deshields its ipso-carbon (C4) and the carbonyl carbon (~165 ppm). The methoxy carbon (-OCH₃) appears much further upfield (~53 ppm), characteristic of sp³ hybridized carbons bonded to an electronegative oxygen atom.

In **2-Chloro-4-(methoxycarbonyl)benzoic acid**, the interplay of these effects determines the final chemical shifts. For instance, C4 is strongly deshielded because it is the ipso-carbon to the -COOCH₃ group and is also meta to the -Cl group, both of which are electron-withdrawing. Conversely, C6 is likely the most shielded aromatic carbon, as it is ortho to the -COOH group but para to the -COOCH₃ group, where resonance effects can be more pronounced.

Standard Experimental Protocol for ¹³C NMR Acquisition

To ensure the reproducibility and accuracy of ¹³C NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for a sample like **2-Chloro-4-(methoxycarbonyl)benzoic acid**.

[Click to download full resolution via product page](#)**Figure 2:** Standard workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 15-25 mg of **2-Chloro-4-(methoxycarbonyl)benzoic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in a small vial. Solubility should be tested beforehand. DMSO-d_6 is often a good choice for carboxylic acids.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup & Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
 - Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
 - Set up a standard proton-decoupled ^{13}C NMR experiment. A common pulse program is zgpg30 , which uses a 30° pulse angle to allow for faster repetition rates.
 - Set the number of scans (NS) to achieve an adequate signal-to-noise (S/N) ratio. Due to the low natural abundance of ^{13}C ($\sim 1.1\%$), a larger number of scans (from several hundred to several thousand) is typically required compared to ^1H NMR.
 - Initiate data acquisition.
- Data Processing:
 - Once the acquisition is complete, perform a Fourier transform on the resulting Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
 - Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Calibrate the chemical shift axis by referencing the solvent peak or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.

Conclusion

The ^{13}C NMR spectrum of **2-Chloro-4-(methoxycarbonyl)benzoic acid** is a clear illustration of how substituent effects dictate the electronic environment of each carbon atom in a polysubstituted aromatic ring. By systematically comparing the predicted chemical shifts with those of simpler, related molecules, we can confidently assign each resonance and understand the underlying electronic principles. This guide provides not only the predicted data but also the scientific rationale and a robust experimental framework, empowering researchers to effectively utilize ^{13}C NMR for structural verification and analysis in their own work.

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